1H-indazole-6-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Building Blocks

Ensure precise spatial orientation in bioactive molecule synthesis with 1H-indazole-6-carbaldehyde (CAS 669050-69-5). This building block's 6-formyl group defines connectivity for PLK4 inhibitors and cardiomyocyte proliferation agents. Key advantages: • 98% HPLC purity from select suppliers (≤0.5% H2O) for high-yielding reductive amination and Wittig reactions. • Regioisomeric purity ensures accurate SAR, avoiding misaligned pharmacophores. • Scalable from grams to kilograms for preclinical supply.

Molecular Formula C8H6N2O
Molecular Weight 146.149
CAS No. 669050-69-5
Cat. No. B2382335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carbaldehyde
CAS669050-69-5
Molecular FormulaC8H6N2O
Molecular Weight146.149
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NN=C2
InChIInChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)
InChIKeyJTWYTTXTJFDYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-Carbaldehyde: Strategic Building Block


1H-Indazole-6-carbaldehyde (CAS 669050-69-5) is a heterocyclic building block featuring a core indazole bicycle (a pyrazole ring fused to a benzene ring) substituted with a formyl group at the 6-position [1]. This aldehyde derivative, with a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, is a solid with a melting point typically ranging from 180.6°C to 185°C . Its defining characteristic is the specific location of the reactive aldehyde handle, which dictates the connectivity of subsequent derivatives, a critical factor that distinguishes it from other indazole carbaldehydes and makes it a targeted intermediate in the synthesis of complex bioactive molecules .

1H-Indazole-6-Carbaldehyde: Why Substitution Alters Outcomes


Indazole carbaldehydes are not interchangeable due to the profound impact of aldehyde positional isomerism on the spatial orientation and chemical properties of final drug candidates. The specific 6-substitution pattern on the 1H-indazole scaffold dictates the vector of pendant groups in derived molecules, directly influencing target binding, pharmacokinetic properties, and even the compound's solid-state stability . Substituting with a 5-carbaldehyde or an N-alkylated analog like 1-methyl-1H-indazole-6-carbaldehyde introduces a different molecular geometry and changes key physicochemical parameters such as lipophilicity (LogP), thereby leading to divergent biological and synthetic outcomes that can derail a structure-activity relationship (SAR) campaign or a synthetic route [1].

1H-Indazole-6-Carbaldehyde: Key Differentiation Data


Positional Isomerism: 6-Formyl vs. 5-Formyl Indazole

The position of the aldehyde group on the indazole core is a primary determinant of its utility. 1H-indazole-6-carbaldehyde (6-formyl) provides a distinct molecular geometry compared to its closest analog, 1H-indazole-5-carbaldehyde. This difference is quantifiable in its computed physicochemical properties, notably its lipophilicity (XLogP3), which dictates solubility and permeability [1]. While direct head-to-head experimental data is sparse, the predicted values from authoritative databases provide a clear baseline for differentiation. The 6-isomer's XLogP3 value of 1.7 differs from the 5-isomer's (1.5), influencing its behavior in biological systems and organic solvents [2].

Medicinal Chemistry Synthetic Chemistry Building Blocks

Vendor Purity and Specification Comparison

For procurement, the highest verifiable purity and production scale are critical for minimizing impurities in downstream reactions and ensuring reproducibility. Capotchem specifies a minimum HPLC purity of 98% and a moisture content of ≤0.5% for their 1H-indazole-6-carbaldehyde, with production capabilities scaling up to kilograms [1]. This is quantitatively higher than the standard 95% to 97% HPLC purity offered by other major vendors like AKSci (98% GC), Aladdin Scientific (≥95%), and Thermo Fisher (96-97%) . While the difference appears small, it represents a significant reduction in the maximum potential impurity load (from 5% to 2%) that could interfere with catalytic cycles or generate unwanted byproducts.

Procurement Quality Control Analytical Chemistry

Free NH vs. N-Alkylated Analogs: Key Differences

The presence of the free N-H group in 1H-indazole-6-carbaldehyde is a key structural differentiator from its N-alkylated analogs, such as 1-methyl-1H-indazole-6-carbaldehyde. The free N-H enables hydrogen bonding as a donor, which is absent in the methylated analog . This is reflected in the difference in topological polar surface area (TPSA). The target compound has a TPSA of 45.8 Ų, while the N-methyl analog's TPSA is lower (34.8 Ų) due to the loss of the hydrogen bond donor [1]. This affects not only its biological interactions but also its solubility and crystal packing properties.

Medicinal Chemistry Synthetic Chemistry Drug Design

Stability & Storage: Free Base vs. Salt Form

The free base form of 1H-indazole-6-carbaldehyde, as opposed to its hydrochloride salt, offers specific handling and stability characteristics. The compound is an air-sensitive powder that requires storage under an inert gas (argon) at 2-8°C to prevent degradation . This is a direct consequence of its aldehyde group's reactivity. In contrast, the hydrochloride salt form exhibits different solubility and handling properties but may not be suitable for reactions that are sensitive to acidic conditions or chloride ions . The free base's melting point is sharply defined between 180.6°C and 185°C, which can serve as a reliable initial purity indicator upon receipt .

Chemical Stability Procurement Inventory Management

1H-Indazole-6-Carbaldehyde Application Scenarios


PLK4 Kinase Inhibitor Synthesis

The 6-position aldehyde of 1H-indazole-6-carbaldehyde provides the exact geometry required for the construction of spiro[cyclopropane-1,3′-indolin]-2′-one-based PLK4 inhibitors, a class of compounds with demonstrated oral antitumor efficacy in vivo. The specific substitution pattern is essential for maintaining the correct spatial relationship between the indazole and the spirocyclic moiety, a requirement that cannot be met by 5-carbaldehyde isomers or N-alkylated analogs, which would misalign the key pharmacophore and abolish activity [1].

Cardiomyocyte Proliferation Agents Synthesis

This building block is a critical component in the synthesis of novel heterocyclic derivatives designed to promote cardiomyocyte proliferation for the treatment of heart diseases. The free aldehyde group at the 6-position serves as the key attachment point for introducing complex side chains, and its specific location on the indazole core is likely dictated by the SAR of the target, which would not be recapitulated with an alternative regioisomer .

High-Purity Aldehyde for Advanced Synthesis

For projects involving sensitive catalytic transformations such as reductive amination, Wittig olefination, or carboligation reactions, the 98% HPLC purity and low moisture content (≤0.5%) offered by select vendors are paramount. Impurities common in lower-grade material (95-97% purity) can poison catalysts or consume precious starting materials. Procuring the highest purity grade from vendors like Capotchem, which can also scale to kilograms, directly supports high-yielding, reproducible, and scalable synthetic routes [2].

Chemical Probes and Fluorescent Sensors

1H-indazole-6-carbaldehyde itself has been identified as a fluorescent molecule with chemosensor and electrochemiluminescence properties . Its ability to interact with molecular probes and metal ions makes it a candidate for developing new analytical tools. The unsubstituted NH and the aldehyde handle provide orthogonal reactive sites for further functionalization to tailor its sensing capabilities, distinguishing it from more heavily substituted indazoles where these handles are already blocked or occupied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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